molecular formula C8H14N4O B13628012 2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Cat. No.: B13628012
M. Wt: 182.22 g/mol
InChI Key: SOEWQAPVIDRCLI-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-ethyl-N-methylacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific structure, which includes an N-ethyl-N-methylacetamide moiety. This structural feature may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the pyrazole ring and amino group also contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C8H14N4O/c1-3-11(2)8(13)6-12-5-4-7(9)10-12/h4-5H,3,6H2,1-2H3,(H2,9,10)

InChI Key

SOEWQAPVIDRCLI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=CC(=N1)N

Origin of Product

United States

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